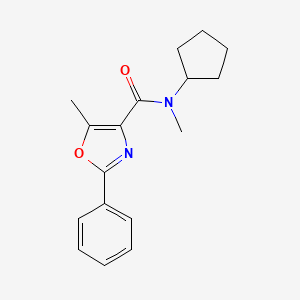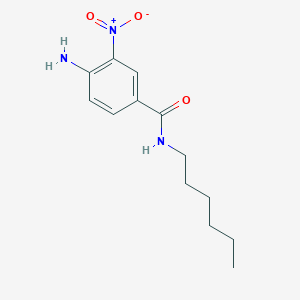
1-(4-Acetylpiperazin-1-yl)-2-(2-methylphenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Acetylpiperazin-1-yl)-2-(2-methylphenoxy)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AMPEA and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
AMPEA acts as a positive allosteric modulator of AMPA receptors, which are ionotropic glutamate receptors. It enhances the activity of these receptors by increasing the conductance of cations such as calcium and sodium ions. This leads to an increase in synaptic transmission and neuronal excitability, which is believed to be responsible for its cognitive-enhancing effects.
Biochemical and Physiological Effects:
AMPEA has been shown to improve cognitive function in animal models and humans. It has been found to enhance memory consolidation and retrieval, as well as improve learning and attention. AMPEA has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
AMPEA is a well-established compound that has been extensively studied for its biochemical and physiological effects. It is readily available and can be synthesized using a simple and efficient method. However, there are limitations to its use in lab experiments, such as its potential toxicity and the need for careful dosing to avoid unwanted effects.
Future Directions
For research include the development of more potent and selective AMPA receptor modulators, as well as the investigation of AMPEA's effects on other neurotransmitter systems. The use of AMPEA in combination with other drugs for the treatment of cognitive disorders is also an area of ongoing research.
In conclusion, 1-(4-Acetylpiperazin-1-yl)-2-(2-methylphenoxy)ethanone, or AMPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to enhance cognitive function and its neuroprotective effects make it a promising candidate for the development of drugs for the treatment of cognitive disorders. Ongoing research is focused on further understanding its mechanism of action and exploring its potential therapeutic uses.
Synthesis Methods
The synthesis of AMPEA involves the reaction of 4-acetylpiperazine with 2-methylphenol in the presence of a base such as potassium carbonate. The resulting product is then acetylated to obtain 1-(4-Acetylpiperazin-1-yl)-2-(2-methylphenoxy)ethanone. This synthesis method has been well-established and is widely used in the production of AMPEA for scientific research purposes.
Scientific Research Applications
AMPEA has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to enhance the activity of AMPA receptors, which are involved in synaptic plasticity and memory formation. This property of AMPEA has led to its use in the development of drugs for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
properties
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-(2-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-12-5-3-4-6-14(12)20-11-15(19)17-9-7-16(8-10-17)13(2)18/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCHHKWJYLCFDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylpiperazin-1-yl)-2-(2-methylphenoxy)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7471581.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7471586.png)
![2-(5-chloro-2-methylanilino)-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7471597.png)

![4-[[4-(6-Methyl-4-oxo-1-phenylpyridazine-3-carbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7471605.png)


![2-[2-(Azepan-1-yl)-2-oxoethyl]-4-methylphthalazin-1-one](/img/structure/B7471642.png)
![N-[(3,4-dimethoxyphenyl)methyl]-6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7471645.png)